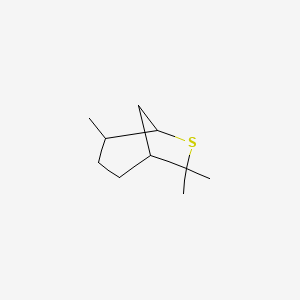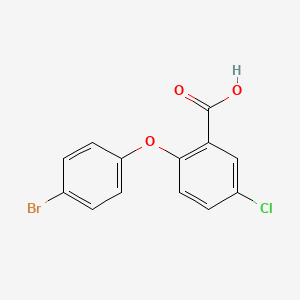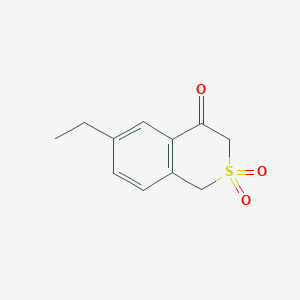
Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl group, an oxoethyl group, and an ethyl ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it into a hydroxyl group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃) are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic ring.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, making it useful in biochemical studies.
Cell Signaling: It may modulate cell signaling pathways, providing insights into cellular processes.
Medicine:
Drug Development: Due to its structural features, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) are crucial for drug development.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism by which Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate exerts its effects involves interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can bind to active sites or allosteric sites on these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and interference with ion transport.
Comparison with Similar Compounds
- Ethyl 1-(2-(4-hydroxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(2-(4-nitrophenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, hydroxy, chloro, nitro) can significantly alter the compound’s chemical and biological properties.
- Biological Activity: Each compound may exhibit unique biological activities due to differences in their ability to interact with molecular targets.
- Reactivity: The reactivity of the compounds in chemical reactions can vary based on the electronic and steric effects of the substituents.
Properties
CAS No. |
618070-59-0 |
|---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-4-22-16(20)14-9-11(2)18(17-14)10-15(19)12-5-7-13(21-3)8-6-12/h5-9H,4,10H2,1-3H3 |
InChI Key |
HSOQLDARIPTFDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)CC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12041522.png)






![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)
![N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12041575.png)
![N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041582.png)


